molecular formula C12H17N3S B6647494 N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

Cat. No. B6647494
M. Wt: 235.35 g/mol
InChI Key: ARNZYDYMPBYYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of amine that contains a pyrazole ring and a thiophene ring. It is also known as PPTM or PPTMAM.

Mechanism of Action

The mechanism of action of N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain and other tissues. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine can have a range of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine in lab experiments is its high affinity for certain receptors. This makes it a useful tool for studying the function of these receptors and developing new drugs that target them. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.

Future Directions

There are several future directions for research involving N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine. One area of interest is the development of new drugs that target the dopamine D2 receptor. This receptor has been implicated in a range of psychiatric disorders, and drugs that modulate its activity could be useful in the treatment of these conditions. Another area of interest is the development of new anti-inflammatory drugs. N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs that target this pathway. Additionally, the use of this compound in the development of new imaging agents for the brain and other tissues is an area of active research.

Synthesis Methods

The synthesis of N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine can be achieved through several methods. One of the most common methods involves the reaction of 1-bromo-2-(thiophen-2-yl)ethane with 1-propan-2-ylpyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and produces the desired compound as a white solid.

Scientific Research Applications

N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to have high affinity for certain receptors, making it a promising candidate for drug design.

properties

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-10(2)15-9-11(7-14-15)6-13-8-12-4-3-5-16-12/h3-5,7,9-10,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNZYDYMPBYYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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